Tetrahydrofurfuryl-N,N-dimethylamine
Overview
Description
Tetrahydrofurfuryl-N,N-dimethylamine (THF-DMA) is a chemical compound with potential applications in various fields of scientific research. It is a tertiary amine that is commonly used as a catalyst, solvent, and intermediate in organic synthesis. THF-DMA is also known for its unique properties, which make it suitable for use in biochemical and physiological studies.
Scientific Research Applications
Catalysis and Organic Synthesis
- Catalytic Condensation for Amide Synthesis : Tetrahydrofurfuryl-N,N-dimethylamine is useful in catalytic condensation reactions for synthesizing aryl amides. A study by Sawant et al. (2018) demonstrated the use of diboron catalysts, including Tetrahydrofurfuryl-N,N-dimethylamine, in the efficient synthesis of aryl amides without needing additional dehydrating agents (Sawant et al., 2018).
Chemical Reactions and Interactions
Reactivity with Weak Acids : Norris (1972) explored the reactions of tetrakis(dimethylamino)ethylene, closely related to Tetrahydrofurfuryl-N,N-dimethylamine, with weak acids in methanol, revealing insights into carbon-carbon bond cleavage and other chemical transformations (Norris, 1972).
Hydroamination Studies : Kliger et al. (1987) studied the hydroamination of tetrahydrofurfuryl alcohol by dimethylamine, highlighting the formation of various alcohols and diols. This research illustrates the versatility of Tetrahydrofurfuryl-N,N-dimethylamine in chemical reactions (Kliger et al., 1987).
NMR Spectroscopy and Chemical Analysis
- NMR Studies of Acid-Base Equilibria : Grunwald et al. (1957) utilized nuclear magnetic resonance to study acid-base equilibria in solutions containing dimethylamine, showcasing the application of Tetrahydrofurfuryl-N,N-dimethylamine in spectroscopic analysis (Grunwald et al., 1957).
Crystallography and Molecular Structure
- Crystal Structure Analysis : Louven et al. (2015) investigated the crystal structure of borated N,N,N',N'-tetramethyldiaminomethane, a compound related to Tetrahydrofurfuryl-N,N-dimethylamine, revealing insights into the geometry and bonding of such molecules (Louven et al., 2015).
Biochemistry and Pharmaceutical Research
- Tetracycline Biosynthesis : Zhang et al. (2008) identified the minimal enzymes required for anhydrotetracycline biosynthesis, where Tetrahydrofurfuryl-N,N-dimethylamine's derivatives play a crucial role. This research opens avenues for engineered biosynthesis of tetracycline analogues (Zhang et al., 2008).
Environmental Chemistry
- Atmospheric Chemistry : Loukonen et al. (2010) conducted a computational study on the hydration of sulfuric acid clusters with dimethylamine, which is structurally similar to Tetrahydrofurfuryl-N,N-dimethylamine. This study contributes to understanding the role of such compounds in atmospheric sulfuric acid nucleation (Loukonen et al., 2010).
properties
IUPAC Name |
N,N-dimethyl-1-(oxolan-2-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-8(2)6-7-4-3-5-9-7/h7H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKAJLDZOBJSTEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00952954 | |
Record name | N,N-Dimethyl-1-(oxolan-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00952954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrahydrofurfuryl-N,N-dimethylamine | |
CAS RN |
30727-09-4 | |
Record name | Tetrahydro-N,N-dimethyl-2-furanmethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30727-09-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrahydrofurfuryl-N,N-dimethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030727094 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Dimethyl-1-(oxolan-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00952954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrahydrofurfuryl-N,N-dimethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.721 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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